molecular formula C30H34N4OS B3987787 4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B3987787
M. Wt: 498.7 g/mol
InChI Key: QDBUGDAQKRWYAB-UHFFFAOYSA-N
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Description

The compound “4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as ring members’ atoms . This class of compounds is represented by a great number of medicines . The compound is part of the pyrimidines family, which are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are the topic of the present review .

Future Directions

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules and thus determines the need to develop new effective methods for their synthesis . Despite decades worth of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted .

properties

IUPAC Name

4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4OS/c1-22-12-13-26-25(20-22)27-29(31-21-32-30(27)36-26)34-16-14-33(15-17-34)18-19-35-28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-11,21-22,28H,12-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBUGDAQKRWYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 4
4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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